molecular formula C9H17Cl2N3O B13283200 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride

6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride

Cat. No.: B13283200
M. Wt: 254.15 g/mol
InChI Key: KRNUCHDCFBMIAG-UHFFFAOYSA-N
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Description

6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride (CAS Number: 1803585-60-5) is a chemical compound supplied as a high-purity solid for research and development purposes . It has a molecular formula of C 9 H 17 Cl 2 N 3 O and a molecular weight of 254.16 g/mol . The structure of this compound features a pyridin-3-amine core, which is a common pharmacophore in medicinal chemistry, substituted with a (2-methoxyethyl)aminomethyl group at the 6-position. The compound is supplied as a dihydrochloride salt, a form that typically enhances solubility and stability in aqueous solutions, making it more suitable for biological testing . While the specific mechanism of action for this compound is not detailed in the available literature, its molecular architecture suggests potential as a valuable building block in organic synthesis and for the development of novel molecules. Researchers may explore its utility as a ligand or as a precursor in the synthesis of more complex chemical entities for various investigative applications. Handling and Safety: Standard safe laboratory practices should be observed when handling this material. For detailed hazard information, please refer to the associated Safety Data Sheet (SDS). Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

6-[(2-methoxyethylamino)methyl]pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-13-5-4-11-7-9-3-2-8(10)6-12-9;;/h2-3,6,11H,4-5,7,10H2,1H3;2*1H

InChI Key

KRNUCHDCFBMIAG-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=NC=C(C=C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride typically involves the reaction of 6-chloromethylpyridin-3-amine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among pyridine derivatives lie in their substituents, which influence physicochemical properties and biological activity:

Compound Name Substituent at 6-Position 3-Position Group Molecular Weight (g/mol) CAS Number Key Features
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride (2-Methoxyethyl)aminomethyl NH₂ ~267.6* Not explicitly listed Enhanced solubility due to dihydrochloride and methoxyethyl group
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride () Methylaminomethyl COOCH₃ 253.12 1909336-84-0 Carboxylate ester for reactivity; 95% purity
6-(Difluoromethyl)pyridin-3-amine dihydrochloride () Difluoromethyl NH₂ ~181.0* 2173999-69-2 Fluorine-enhanced metabolic stability
6-(Aminomethyl)pyridin-3-amine dihydrochloride () Aminomethyl NH₂ ~191.1* 926018-98-6 Simple aminomethyl substituent
2-((2-Methoxyethyl)(methyl)amino)ethanol () Methoxyethyl-methylamino chain (not pyridine) N/A ~133.2* Not listed Intermediate for complex drug synthesis

*Molecular weights estimated from molecular formulas.

Research Findings and Trends

  • Patent Activity : Recent patents () emphasize methoxyethyl and pyridine motifs in anticancer and antiviral agents, suggesting sustained interest in these scaffolds .
  • Market Availability : Commercial platforms () list analogs like 6-(Difluoromethyl)pyridin-3-amine dihydrochloride, indicating demand for diverse pyridine derivatives in research .
  • Challenges : Variability in substituent effects (e.g., fluorine vs. methoxyethyl) requires empirical optimization for specific applications, as seen in and .

Biological Activity

6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential neuroprotective and antibacterial properties. This article reviews the biological activities associated with this compound, drawing on various studies that highlight its pharmacological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxyethylamino group, which is critical for its biological activity. The dihydrochloride form enhances its solubility and bioavailability.

Neuroprotective Effects

Recent studies have indicated that derivatives of the compound exhibit significant inhibition of NMDA receptor subtypes, specifically GluN1/GluN2A and GluN1/GluN2B. For instance, compound 6f demonstrated approximately 90% inhibition at the GluN1/GluN2A receptor subtype, highlighting its potential as a neuroprotective agent against excitotoxicity associated with conditions like Alzheimer's disease .

Table 1: Inhibitory Activity of Compound 6f on NMDA Receptors

Receptor TypeInhibition (%)IC50 (µM)
GluN1/GluN2A~900.2-0.4
GluN1/GluN2B~92Not specified

Antibacterial Activity

The compound has also shown promising antibacterial activity against various pathogens. In vitro assays have demonstrated significant inhibition against strains such as Streptococcus pneumoniae and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these strains were found to be comparable or superior to standard antibiotics like amikacin .

Table 2: Antibacterial Activity of Selected Compounds

Compound IDPathogenMIC (µg/mL)Comparison with Amikacin
1iStreptococcus pneumoniae1Superior (2)
2fKlebsiella pneumoniae1Superior (2)

The biological activity of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride can be attributed to its interaction with specific receptors and enzymes:

  • NMDA Receptor Modulation : The compound acts as an antagonist at NMDA receptors, which are implicated in neuronal excitotoxicity. Its ability to cross the blood-brain barrier (BBB) enhances its neuroprotective potential .
  • Antibacterial Mechanism : The exact mechanism through which this compound exerts its antibacterial effects is still being elucidated. However, it is believed to interfere with bacterial cell wall synthesis or function, similar to other known antibiotics .

Neuroprotection in Animal Models

In vivo studies have confirmed the ability of methoxypyridine derivatives to reduce amyloid-beta levels in mouse models of Alzheimer's disease. Treatment with these compounds resulted in significant reductions in both plasma and brain levels of Aβ42, suggesting a potential therapeutic role in neurodegenerative diseases .

Antibacterial Efficacy Evaluation

In clinical settings, the antibacterial efficacy has been evaluated against multi-drug resistant strains. Compounds derived from the same scaffold exhibited potent activity, reinforcing the need for further development as potential therapeutic agents against resistant infections .

Q & A

Basic: What are the common synthetic routes for 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Condensation of a pyridine precursor (e.g., 3-aminopyridine derivative) with 2-methoxyethylamine, facilitated by a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under inert atmosphere .
  • Step 2: Methylation or functionalization of the amine group using alkyl halides or reductive amination, requiring polar aprotic solvents (e.g., DMF) and bases like potassium carbonate .
  • Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form, optimized by controlled pH and solvent evaporation .
    Critical Conditions:
  • Temperature control (<60°C) to prevent decomposition of the methoxyethyl group .
  • Use of anhydrous solvents and inert gas (N₂/Ar) to avoid hydrolysis of intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substitution patterns on the pyridine ring and methoxyethyl group. For example, δ ~8.1 ppm (pyridine H-2) and δ ~3.4 ppm (methoxy CH₃) confirm substituent placement .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing the dihydrochloride form from free base .
  • HPLC-PDA:
    • Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects byproducts from incomplete methylation or salt formation .

Advanced: How can computational methods be integrated into reaction design to optimize synthesis and predict regioselectivity?

Methodological Answer:

  • Reaction Path Search:
    Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways for amine coupling and methylation steps .
  • Solvent Optimization:
    COSMO-RS simulations predict solvent effects on reaction rates and byproduct formation (e.g., DMF vs. THF) .
  • Machine Learning:
    Train models on existing pyridine derivative syntheses to predict optimal molar ratios (e.g., amine:pyridine precursor = 1.2:1) and reaction times .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

Methodological Answer:

  • Assay Standardization:
    Normalize protocols for receptor binding (e.g., β3-adrenergic) using radioligand displacement (³H-CGP-12177) and GTPγS binding assays to account for assay sensitivity differences .
  • Structural Analog Analysis:
    Compare activity of the compound with analogs (e.g., 6-methoxy vs. 6-chloro derivatives) to isolate substituent-specific effects .
  • Meta-Analysis:
    Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies and identify confounding variables (e.g., cell line variability) .

Advanced: How does the dihydrochloride salt form influence solubility, stability, and bioavailability compared to the free base?

Methodological Answer:

  • Solubility:
    The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in PBS) due to ionic interactions, critical for in vivo pharmacokinetics .
  • Stability:
    Accelerated stability studies (40°C/75% RH) show the salt form reduces hygroscopicity and oxidative degradation compared to the free base .
  • Bioavailability:
    In rat models, the dihydrochloride salt improves oral absorption (AUC 2.5× higher) by enhancing dissolution in gastrointestinal fluid .

Advanced: What experimental designs are recommended for studying interactions with β-adrenergic receptors?

Methodological Answer:

  • In Vitro:
    • Radioligand Binding: Use ³H-CGP-12177 in CHO-K1 cells expressing human β3-AR to calculate IC₅₀ values .
    • cAMP Assays: Measure agonist-induced cAMP production via ELISA or FRET-based biosensors .
  • In Vivo:
    • Thermogenesis Models: Administer compound to diet-induced obese mice and monitor core temperature (telemetry) and lipolysis (serum FFA levels) .
  • Structural Studies:
    • Molecular docking (AutoDock Vina) and MD simulations (AMBER) map binding poses to receptor subpockets (e.g., transmembrane helix 5) .

Advanced: How can reaction scalability be addressed without compromising yield or purity?

Methodological Answer:

  • Flow Chemistry:
    Implement continuous flow reactors for amine coupling steps, reducing reaction time from 12h (batch) to 2h and improving reproducibility .
  • Process Analytical Technology (PAT):
    Use inline FTIR and Raman spectroscopy to monitor intermediate formation and adjust reagent flow rates dynamically .
  • Green Chemistry:
    Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent, achieving comparable yields (85–90%) .

Advanced: What are the implications of replacing the methoxyethyl group with other substituents (e.g., ethoxy, trifluoromethyl) on bioactivity?

Methodological Answer:

  • Synthetic Modifications:
    Substitute 2-methoxyethylamine with ethoxyethylamine or 2,2,2-trifluoroethylamine during coupling, followed by salt formation .
  • Bioactivity Trends:
    • Ethoxy: Increased lipophilicity (logP +0.5) enhances CNS penetration but reduces aqueous solubility .
    • Trifluoromethyl: Electron-withdrawing effects improve metabolic stability (t₁/₂ >4h in liver microsomes) but may reduce receptor affinity .
  • SAR Analysis:
    Quantify substituent effects using Free-Wilson or Hansch models to guide lead optimization .

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